

A Comparative Environmental Impact Assessment: Flupyradifurone (Representing a Novel Butenolide Insecticide) vs. Neonicotinoids

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Compound of Interest		
Compound Name:	Insecticidal agent 6	
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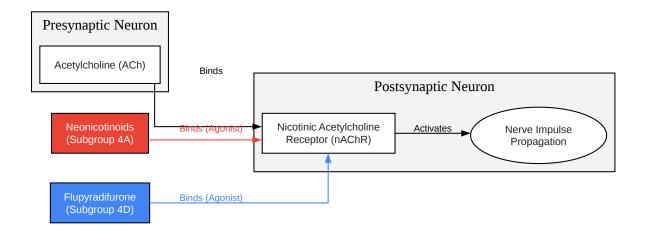
This guide provides a detailed comparison of the environmental impact of flupyradifurone, a butenolide insecticide, and the widely used class of neonicotinoid insecticides. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available data and experimental context. For the purpose of this guide, "Insecticidal agent 6" will be represented by flupyradifurone, the first commercially available butenolide insecticide.

Introduction and Mode of Action

Flupyradifurone (marketed as Sivanto[™]) is a systemic butenolide insecticide developed by Bayer CropScience.[1] It is used to control sap-feeding insects on a wide range of crops.[2][3] Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine, first commercialized in the 1990s, and have become the most widely used insecticides globally.[4] [5]

Both flupyradifurone and neonicotinoids act as agonists on the insect nicotinic acetylcholine receptors (nAChRs).[1][4] They bind to these receptors in the insect's central nervous system, leading to overstimulation, paralysis, and death.[4][6] While they share a similar mode of action, their chemical structures differ. The Insecticide Resistance Action Committee (IRAC) classifies neonicotinoids in subgroup 4A and flupyradifurone in subgroup 4D.[1][7] This structural difference is cited as a reason for its potential use in resistance management.[2]





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Figure 1. Simplified signaling pathway for nAChR agonists.

Environmental Fate

The persistence and mobility of an insecticide in the environment are critical factors in its overall impact. Both flupyradifurone and neonicotinoids are systemic and water-soluble, meaning they can be taken up by plants but also have the potential to move into the wider environment.[4][7]

Neonicotinoids are known for their environmental persistence. Their half-life in soil can be highly variable, ranging from a few weeks to over 1,000 days, and in some cases, up to 7,000 days for clothianidin.[4][8][9] This persistence can lead to accumulation in soil with repeated use.[9][10]

Flupyradifurone is also characterized as persistent to very persistent in soil and water.[11][12] Its aerobic soil half-life can range from 79 to 799 days.[11][12] It is mobile and can move into surface water through runoff.[11] However, some sources suggest it degrades readily in both soil and water.[2] In aquatic environments, it is broken down primarily by sunlight (photolysis). [7]



Parameter	Flupyradifurone	Neonicotinoids (Representative Values)
Chemical Class	Butenolide (IRAC 4D)[1]	Neonicotinoid (IRAC 4A)[7]
Water Solubility	3.0 - 3.2 g/L[1]	High (e.g., Imidacloprid: 0.61 g/L)[4]
Soil Half-Life (Aerobic)	79 - 799 days[11][12]	Highly variable; can exceed 1,000 days[4][9]
Aquatic Half-Life	Stable to hydrolysis; degrades via photolysis (DT50 ~2.5 days in clear, shallow water)[12]	Variable; photolysis occurs but can persist in absence of sunlight[4][10]
Mobility	Mobile to moderately mobile in soil; potential for runoff[7][11]	Mobile; potential for runoff and leaching[4][9]

Table 1. Comparison of Environmental Fate Characteristics.

Ecotoxicity Profile

The impact on non-target organisms is a primary concern for systemic insecticides. The effects on pollinators, particularly bees, and aquatic invertebrates have been extensively studied for neonicotinoids and are an area of active research for flupyradifurone.

Impact on Pollinators (Bees)

Neonicotinoids have been linked to adverse ecological effects on bees.[4] Sublethal effects from chronic exposure are a significant concern and include impaired navigation, learning, foraging, and suppressed immune response.[4][13] These effects can negatively impact colony survival and have led to restrictions on their use in the European Union.[4]

Flupyradifurone's impact on bees is a subject of debate. While some industry-sponsored studies and regulatory assessments suggest it has a favorable safety profile for bees when used as directed,[11] other independent research indicates potential for harm.[14][15][16] Studies have shown that flupyradifurone can impair bee taste, cognition, and motor skills at high doses.[16] Field-realistic doses have been shown to affect survival and immunity, and its



toxicity can be significantly increased when combined with certain fungicides, a phenomenon known as synergistic toxicity.[14][15][16]

Parameter (Honey Bee, Apis mellifera)	Flupyradifurone	Neonicotinoids (Imidacloprid)
Acute Oral LD50	0.48 μ g/bee (Toxic)[11]	~0.0039 μ g/bee (Highly Toxic)
Acute Contact LD50	>49 µ g/bee (Practically nontoxic)[11]	~0.024 μ g/bee (Highly Toxic)
Reported Sublethal Effects	Impaired taste, cognition, motor skills; reduced survival and immunity, especially with fungicides.[15][16]	Impaired navigation, learning, foraging; reduced queen production; suppressed immune response.[4][13]

Table 2. Comparative Toxicity to Honey Bees. (Note: LD50 values for neonicotinoids can vary by specific compound; Imidacloprid is used as a common example. Toxicity classifications are based on EPA quidelines).

Impact on Aquatic Invertebrates

Neonicotinoids are known to negatively impact aquatic ecosystems, with insects like mayflies and caddisflies being particularly sensitive.[17] Due to their water solubility and persistence, they are widely detected in wetlands, streams, and rivers.[4]

Flupyradifurone is also classified as very highly toxic to aquatic and benthic invertebrates.[11] Studies have shown it can negatively impact the survival of aquatic mayfly larvae at levels comparable to neonicotinoids like imidacloprid.[15][18] Because of its mobility and persistence, there is a risk of both short-term and long-term exposure to aquatic organisms.[11]

Experimental Protocols: Assessing Acute Oral Toxicity in Honey Bees

A standard method to determine the acute oral toxicity of a substance to honey bees follows guidelines such as the OECD Test Guideline 213. This protocol is crucial for regulatory assessment.





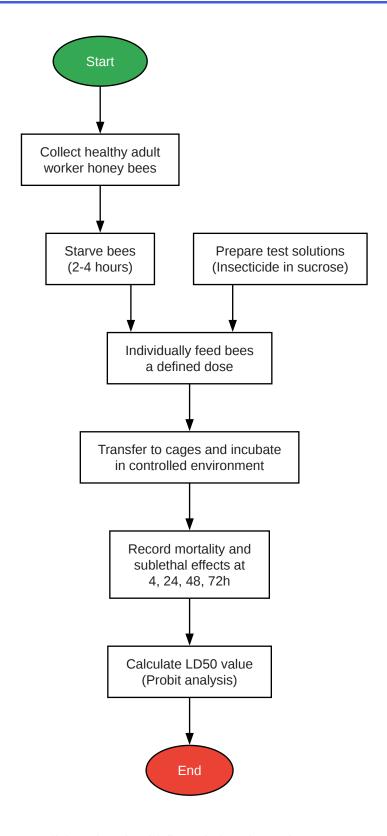


Objective: To determine the median lethal dose (LD50) of the test substance for adult worker honey bees after a single oral exposure.

Methodology:

- Test Organisms: Young, healthy adult worker honey bees (Apis mellifera) of uniform age are collected from healthy, queen-right colonies.
- Test Substance Preparation: The insecticide is dissolved in a 50% sucrose solution to create a range of test concentrations. A control group receives only the sucrose solution.
- Exposure: Bees are starved for a few hours and then individually fed a precise volume (e.g., $10\text{-}20~\mu\text{L}$) of the dosed sucrose solution.
- Incubation: After feeding, the bees are transferred to clean cages and kept in a controlled environment (e.g., 25°C, dark conditions, high humidity). They are provided with an untreated sucrose solution for the duration of the test.
- Observation: Mortality and any sublethal effects (e.g., behavioral changes like paralysis, abnormal movements) are recorded at specific intervals (e.g., 4, 24, 48, and 72 hours) post-exposure.
- Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the test bees, is calculated using appropriate statistical methods (e.g., probit analysis).





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